2-(4-Chloro-3-methylphenoxy)-1-(2,6-dimethylpiperidin-1-yl)ethanone
Overview
Description
2-(4-Chloro-3-methylphenoxy)-1-(2,6-dimethylpiperidin-1-yl)ethanone is a synthetic organic compound It is characterized by the presence of a chlorinated phenoxy group and a piperidine ring
Mechanism of Action
Target of Action
It’s known that compounds with similar structures often interact with proteins or enzymes in the body, altering their function and leading to changes at the cellular level .
Mode of Action
It’s known that compounds with similar structures can undergo reactions such as free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the structure of the target molecule, which can alter its function .
Biochemical Pathways
It’s known that compounds with similar structures can affect various biochemical pathways, leading to downstream effects such as changes in cellular function .
Pharmacokinetics
It’s known that the pharmacokinetics of a compound can greatly impact its bioavailability and efficacy .
Result of Action
It’s known that compounds with similar structures can have various effects at the molecular and cellular level, depending on their specific mode of action .
Action Environment
It’s known that factors such as temperature, ph, and the presence of other molecules can greatly influence the action of a compound .
The pharmacokinetics and environmental factors can also greatly influence the action of the compound .
Biochemical Analysis
Biochemical Properties
The role of 1-[(4-chloro-3-methylphenoxy)acetyl]-2,6-dimethylpiperidine in biochemical reactions is not well-studied. Based on its structure, it could potentially interact with various enzymes, proteins, and other biomolecules. The nature of these interactions would depend on the specific biochemical context and could involve hydrogen bonding, hydrophobic interactions, or even covalent bonding .
Cellular Effects
It could potentially influence cell function by interacting with cellular signaling pathways, affecting gene expression, or altering cellular metabolism .
Molecular Mechanism
It could potentially exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, or changes in gene expression .
Temporal Effects in Laboratory Settings
The temporal effects of 1-[(4-chloro-3-methylphenoxy)acetyl]-2,6-dimethylpiperidine in laboratory settings, including its stability, degradation, and long-term effects on cellular function, have not been extensively studied .
Dosage Effects in Animal Models
Studies could potentially reveal threshold effects, as well as toxic or adverse effects at high doses .
Metabolic Pathways
The metabolic pathways involving 1-[(4-chloro-3-methylphenoxy)acetyl]-2,6-dimethylpiperidine are not well-characterized. It could potentially interact with various enzymes or cofactors, and could also affect metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of 1-[(4-chloro-3-methylphenoxy)acetyl]-2,6-dimethylpiperidine within cells and tissues could potentially involve various transporters or binding proteins. It could also affect its localization or accumulation .
Subcellular Localization
It could potentially be directed to specific compartments or organelles by targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chloro-3-methylphenoxy)-1-(2,6-dimethylpiperidin-1-yl)ethanone typically involves the following steps:
Formation of the Phenoxy Intermediate: The starting material, 4-chloro-3-methylphenol, is reacted with an appropriate alkylating agent to form the phenoxy intermediate.
Piperidine Introduction: The phenoxy intermediate is then reacted with 2,6-dimethylpiperidine under suitable conditions to form the final product.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring or the methyl groups.
Reduction: Reduction reactions could target the carbonyl group, potentially converting it to an alcohol.
Substitution: The chloro group on the phenoxy ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Products may include ketones or carboxylic acids.
Reduction: Alcohols or amines could be formed.
Substitution: New derivatives with different functional groups replacing the chloro group.
Scientific Research Applications
Chemistry
Catalysis: The compound could be used as a ligand in catalytic reactions.
Material Science:
Biology
Pharmacology: Exploration as a potential drug candidate due to its structural features.
Biochemistry: Study of its interactions with biological macromolecules.
Medicine
Therapeutics: Potential use in the treatment of diseases, subject to further research and clinical trials.
Industry
Agrochemicals: Possible applications in the development of new pesticides or herbicides.
Polymers: Use as a monomer or additive in polymer synthesis.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Chlorophenoxy)-1-(2,6-dimethylpiperidin-1-yl)ethanone
- 2-(4-Methylphenoxy)-1-(2,6-dimethylpiperidin-1-yl)ethanone
- 2-(4-Chloro-3-methylphenoxy)-1-(piperidin-1-yl)ethanone
Uniqueness
The presence of both the chloro and methyl groups on the phenoxy ring, along with the dimethyl substitution on the piperidine ring, may confer unique chemical and biological properties to 2-(4-Chloro-3-methylphenoxy)-1-(2,6-dimethylpiperidin-1-yl)ethanone, distinguishing it from similar compounds.
Properties
IUPAC Name |
2-(4-chloro-3-methylphenoxy)-1-(2,6-dimethylpiperidin-1-yl)ethanone | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22ClNO2/c1-11-9-14(7-8-15(11)17)20-10-16(19)18-12(2)5-4-6-13(18)3/h7-9,12-13H,4-6,10H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVJNYVBOFTZEBW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(N1C(=O)COC2=CC(=C(C=C2)Cl)C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.80 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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